
5-Bromo-4-chloro-8-methoxy-2-(trifluoromethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-8-methoxy-2-(trifluoromethyl)quinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in the development of pharmaceuticals. The presence of bromine, chlorine, methoxy, and trifluoromethyl groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-8-methoxy-2-(trifluoromethyl)quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Cyclization: Formation of the quinazoline ring.
Halogenation: Introduction of bromine and chlorine atoms.
Methoxylation: Addition of the methoxy group.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, cost-effectiveness, and safety. Industrial methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-chloro-8-methoxy-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃).
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups to the quinazoline core.
Applications De Recherche Scientifique
5-Bromo-4-chloro-8-methoxy-2-(trifluoromethyl)quinazoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-chloro-8-methoxy-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
4-Chloroquinazoline: Lacks the bromine, methoxy, and trifluoromethyl groups.
5-Bromoquinazoline: Lacks the chlorine, methoxy, and trifluoromethyl groups.
8-Methoxyquinazoline: Lacks the bromine, chlorine, and trifluoromethyl groups.
Uniqueness
5-Bromo-4-chloro-8-methoxy-2-(trifluoromethyl)quinazoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of bromine, chlorine, methoxy, and trifluoromethyl groups enhances its reactivity and potential as a versatile intermediate in various applications.
Propriétés
Formule moléculaire |
C10H5BrClF3N2O |
|---|---|
Poids moléculaire |
341.51 g/mol |
Nom IUPAC |
5-bromo-4-chloro-8-methoxy-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C10H5BrClF3N2O/c1-18-5-3-2-4(11)6-7(5)16-9(10(13,14)15)17-8(6)12/h2-3H,1H3 |
Clé InChI |
HEJHGDSRZNYRQB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)Br)C(=NC(=N2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





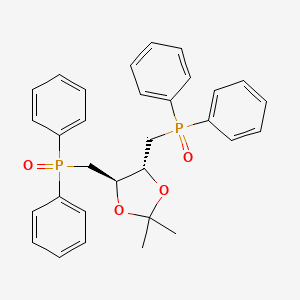

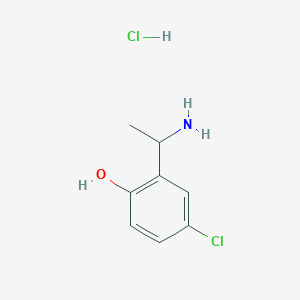
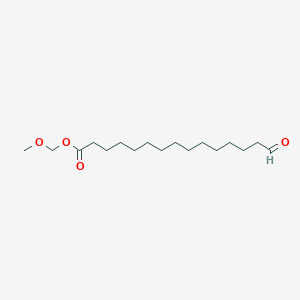
![2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)
![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
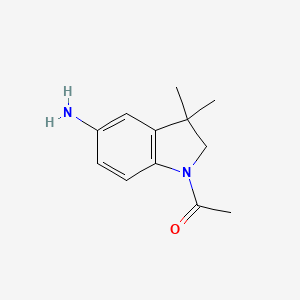
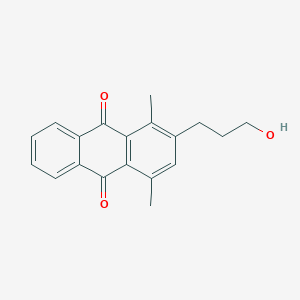


![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)
